N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide, also known as Dodecanamide, N-[(2R,3E)-2-hydroxy-3-heptadecen-1-yl], is a complex organic compound classified under ceramides. Ceramides are a family of lipid molecules essential for maintaining cellular structure and signaling. This particular compound is characterized by a long-chain fatty acid and plays a significant role in various biological processes, including cell differentiation and apoptosis .
The compound is synthesized from sphingosine and fatty acids, particularly dodecanoic acid. It can be found in various natural sources and is often utilized in scientific research due to its biochemical significance.
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide typically involves the condensation of sphingosine with dodecanoic acid. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to ensure the correct stereochemistry of the product.
The molecular formula of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide is . Its structure features a long hydrocarbon chain with hydroxyl groups that contribute to its amphiphilic properties.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide participates in various chemical reactions typical for ceramides:
These reactions are crucial for metabolic pathways involving sphingolipids and can influence cellular signaling mechanisms.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide acts primarily through its interaction with ceramidases. It serves as a substrate for these enzymes, which catalyze its hydrolysis in the sphingolipid metabolism pathway.
The hydrolysis results in the production of sphingosine and fatty acids, which are critical signaling molecules involved in regulating cell growth and apoptosis .
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)dodecanamide has several scientific applications:
This compound exemplifies the intricate interplay between biochemical pathways and therapeutic potential within the realm of lipid biology.
The de novo biosynthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide (C12-ceramide) initiates in the endoplasmic reticulum (ER) through a conserved four-step pathway. The process begins with the condensation of L-serine and palmitoyl-CoA catalyzed by serine palmitoyltransferase (SPT), the rate-limiting enzyme producing 3-ketodihydrosphingosine [6]. Subsequent NADPH-dependent reduction yields sphinganine (dihydrosphingosine), which undergoes N-acylation via ceramide synthases (CerS) to form dihydroceramide. The final introduction of the 4-5 trans double bond by dihydroceramide desaturase (DES) generates the characteristic sphing-4-enine backbone (d18:1 sphingoid base) acylated with a C12:0 fatty acid [6] [3].
This C12-ceramide represents a structural variant where the N-acyl chain length is determined by CerS substrate specificity. Unlike very-long-chain ceramides (C18-C24) predominant in mammalian membranes, the C12 derivative features enhanced solubility due to its shorter lauroyl chain (dodecanoyl group), influencing its subcellular trafficking and signaling kinetics. The enzymatic cascade occurs at the ER membrane, with the hydrophobic product transported to the Golgi apparatus via ceramide transfer protein (CERT) for further metabolic processing [6].
Table 1: Structural Diversity of Key Ceramide Analogs
Compound | Systematic Name | Sphingoid Base | Acyl Chain | Molecular Formula | Occurrence/Function |
---|---|---|---|---|---|
C12-Ceramide | N-(1,3-Dihydroxyoctadec-4-en-2-yl)dodecanamide | d18:1 | 12:0 | C₃₀H₅₉NO₃ | Synthetic analog; apoptosis induction |
C6-Ceramide | N-((2S,3R,E)-1,3-Dihydroxyoctadec-4-en-2-yl)hexanamide | d18:1 | 6:0 | C₂₄H₄₇NO₃ | Research tool; membrane permeability studies |
C24:1-Ceramide | N-(15Z-tetracosenoyl)-sphing-4-enine | d18:1 | 24:1(15Z) | C₄₂H₈₁NO₃ | Mammalian membranes; structural lipid |
Phytoceramide | N-(4-hydroxysphinganine)-acyl derivative | t18:0 | Variable | Variable | Yeast/plants; stress resistance |
Ceramide synthases (CerS) comprise a six-enzyme family (CerS1-6) in mammals, each exhibiting distinct fatty acyl-CoA chain length specificity. CerS5 and CerS6 preferentially utilize C12-16 acyl-CoAs, positioning them as primary catalysts for medium-chain ceramides like C12-ceramide [6]. These integral membrane proteins in the ER employ a conserved TLC (TRAM-Lag1-CLN8) domain to transfer acyl groups from acyl-CoAs to the primary amine of sphinganine or sphingosine.
The production of N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide is enzymologically significant due to its divergence from typical long-chain ceramide biosynthesis. Kinetic studies reveal that CerS6 exhibits a 15-fold higher Vmax toward dodecanoyl-CoA compared to stearoyl-CoA (C18:0). This specificity is governed by hydrophobic interactions within the enzyme’s substrate-binding channel, where shorter acyl chains adopt distinct conformations [6]. Pathologically, dysregulated CerS6 activity correlates with altered C12-ceramide levels in metabolic disorders and cancer, as this molecular species potently modulates ER stress responses and protein kinase C (PKC) activation cascades [3] [6].
Table 2: Ceramide Synthase (CerS) Isoform Specificity
Isoform | Preferred Acyl Chain Length | Primary Tissue Expression | Key Functions |
---|---|---|---|
CerS1 | C18 | Brain, skeletal muscle | Regulates cerebellar development |
CerS2 | C20-C26 | Liver, kidney | Very-long-chain GSL synthesis |
CerS3 | C22-C26 | Skin, testes | Skin barrier formation |
CerS4 | C18-C20 | Ubiquitous | Mitochondrial ceramide regulation |
CerS5 | C14-C16 | Ubiquitous | Apoptotic ceramide generation |
CerS6 | C12-C16 | Ubiquitous | Medium-chain ceramide production (e.g., C12-ceramide) |
C12-ceramide occupies a dynamic node within the sphingolipid interactome, engaging in bidirectional metabolic crosstalk:
The C12 acyl chain enhances bioavailability to kinases and phosphatases compared to very-long-chain ceramides, enabling rapid signal transduction. In vitro studies demonstrate that C12-ceramide accumulation disrupts ER-Golgi trafficking and activates the unfolded protein response (UPR), sensitizing cells to chemotherapeutic agents [3] [6].
Table 3: Metabolic Fate and Functional Outcomes of C12-Ceramide
Metabolic Conversion | Enzyme | Product | Functional Consequence |
---|---|---|---|
Phosphorylation | Ceramide kinase (CERK) | C12-ceramide-1-phosphate | Pro-inflammatory; cell survival |
Glycosylation | Glucosylceramide synthase (GCS) | C12-glucosylceramide | Multidrug resistance modulation |
Phosphocholine transfer | Sphingomyelin synthase (SMS) | C12-sphingomyelin | Altered membrane microdomain dynamics |
Deacylation | Alkaline ceramidase (ACER) | Sphingosine + dodecanoic acid | S1P generation; rheostat regulation |
Hydrolysis | Acid sphingomyelinase (ASM) | Regeneration from C12-SM | Stress-induced apoptosis amplification |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0